(5aS,5a''S,6aR,6a''R)-2',2',2''',2'''-Tetraphenyl-2,2''-bispiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]
Description
This compound is a bispirocyclic system featuring two cyclopropane-fused cyclopenta[1,2-b]pyridine cores, each linked to a 1,3-dioxane ring. Such structural complexity is often leveraged in asymmetric catalysis or as a chiral scaffold in medicinal chemistry .
Properties
IUPAC Name |
(2'R,4'S)-9'-[(2'R,4'S)-2,2-diphenylspiro[1,3-dioxane-5,3'-10-azatricyclo[4.4.0.02,4]deca-1(6),7,9-triene]-9'-yl]-2,2-diphenylspiro[1,3-dioxane-5,3'-10-azatricyclo[4.4.0.02,4]deca-1(6),7,9-triene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40N2O4/c1-5-13-33(14-6-1)47(34-15-7-2-8-16-34)51-27-45(28-52-47)37-25-31-21-23-39(49-43(31)41(37)45)40-24-22-32-26-38-42(44(32)50-40)46(38)29-53-48(54-30-46,35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24,37-38,41-42H,25-30H2/t37-,38-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKRGPIBGIMVFX-MXAOVZPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C23COC(OC3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC(=N6)C7=NC8=C(CC9C8C91COC(OC1)(C1=CC=CC=C1)C1=CC=CC=C1)C=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](C23COC(OC3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C1C=CC(=N6)C7=NC8=C(C[C@H]9[C@@H]8C91COC(OC1)(C1=CC=CC=C1)C1=CC=CC=C1)C=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H40N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5aS,5a''S,6aR,6a''R)-2',2',2''',2'''-Tetraphenyl-2,2''-bispiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane] (CAS No. 2764676-48-2) is a complex organic molecule with significant potential in biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic uses.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C48H40N2O4 |
| Molecular Weight | 708.84 g/mol |
| Purity | Typically 95% |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | 4.73 ± 0.40 (Predicted) |
Structural Characteristics
The compound features a unique spiro structure that contributes to its biological activity. The presence of multiple phenyl groups enhances its lipophilicity, which may influence its interaction with biological membranes and receptors.
Anticancer Properties
Recent studies have indicated that compounds similar to (5aS,5a''S,6aR,6a''R) exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating specific signaling pathways such as the p53 pathway or inhibiting the PI3K/Akt pathway.
- Case Study : A study demonstrated that a related compound inhibited the growth of breast cancer cells in vitro by inducing cell cycle arrest and apoptosis .
Antiviral Activity
Preliminary research suggests potential antiviral properties against viruses such as Hepatitis C:
- Inhibition of Viral Replication : Compounds within this structural class may inhibit viral replication through interference with viral polymerases or proteases .
- Research Findings : In vitro assays showed that derivatives of this compound significantly reduced viral load in infected cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Mechanism : It may protect neurons from oxidative stress and apoptosis by modulating pathways involved in cell survival.
- Case Study : In models of neurodegeneration, similar compounds have been shown to reduce neuronal death and improve cognitive function .
Summary of Key Studies
Mechanistic Insights
- Cell Cycle Regulation : Compounds like this can modulate cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Apoptosis Induction : Activation of caspases and Bcl-2 family proteins plays a crucial role in apoptosis triggered by these compounds.
- Inflammatory Pathways : These compounds may also inhibit pro-inflammatory cytokines, contributing to their therapeutic effects.
Scientific Research Applications
Chemical Characteristics
The molecular formula of the compound is , with a molar mass of approximately 708.86 g/mol. It features a complex spirocyclic structure that contributes to its stability and reactivity. The predicted density is approximately 1.38 g/cm³ and it has an estimated pKa value of 4.73, indicating its acidic properties which may influence its interactions in biological systems .
Medicinal Chemistry
The compound's potential as a therapeutic agent has been explored in various studies. Its structural similarity to known pharmacophores suggests possible activity against specific biological targets:
- Antiviral Activity : Research indicates that compounds with similar structural motifs can inhibit viral replication. The unique spirocyclic structure may enhance binding affinity to viral proteins .
- Cancer Research : The compound's ability to interact with cellular pathways makes it a candidate for further investigation in cancer treatment. Studies have shown that similar compounds can induce apoptosis in cancer cells .
Neuropharmacology
The compound has been discussed in the context of neuropharmacology due to its potential interaction with neurotransmitter systems. Its structural features may allow it to modulate G protein-coupled receptors (GPCRs), which are crucial in many neurological processes .
Materials Science Applications
The unique properties of this compound also make it suitable for applications in materials science:
- Organic Electronics : The high degree of conjugation in the molecular structure may allow for effective charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Chemistry : Its ability to form stable complexes with other materials could be leveraged in the development of new polymeric materials with enhanced mechanical or thermal properties .
Case Study 1: Antiviral Research
A study investigating the antiviral properties of spirocyclic compounds highlighted the effectiveness of similar structures against Hepatitis C virus (HCV). The research demonstrated that modifications in the spirocyclic framework could significantly enhance antiviral activity . This suggests that (5aS,5a''S,6aR,6a''R)-2',2',2''',2'''-Tetraphenyl-2,2''-bispiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane] could be explored further for HCV treatment.
Case Study 2: Cancer Therapeutics
In another study focused on cancer therapeutics, researchers synthesized various spirocyclic compounds and evaluated their cytotoxic effects on breast cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative activity through apoptosis induction . This reinforces the potential application of the compound in oncology.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Spectroscopic Comparisons
Notes:
- Target Compound: The tetraphenyl groups likely enhance solubility in organic solvents compared to simpler spirocyclic analogues.
- CAS:58286-53-6: Shares a spirocyclic framework but lacks the cyclopropane fusion and tetraphenyl substitution. Its glucopyranosyl group enables aqueous solubility, contrasting with the hydrophobic nature of the target compound .
- Cyclopenta[b]pyran-one: Simpler monocyclic system with a ketone functionality; bromo and methyl groups provide sites for further functionalization .
- Bipyridine Derivative (5c) : Linear structure with π-conjugated systems; the trifluoromethyl group enhances metabolic stability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
